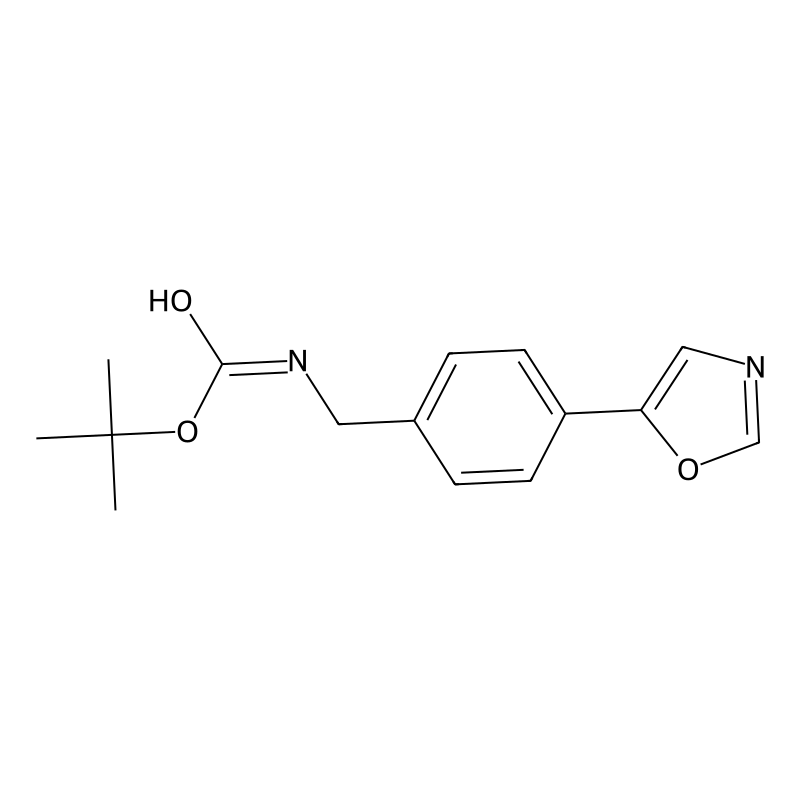tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Tert-Butyl (4-(oxazol-5-yl)benzyl)carbamate is an organic compound with the molecular formula C₁₅H₁₈N₂O₃ and a molecular weight of approximately 274.32 g/mol. This compound features a tert-butyl group, a benzyl moiety, and an oxazole ring, contributing to its unique chemical properties. The structure consists of a carbamate functional group attached to a benzyl group that is further substituted with an oxazole ring at the para position. This combination of functional groups imparts specific reactivity and biological activity to the compound .
- Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and tert-butyl alcohol.
- Nucleophilic Substitution: The oxazole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Decomposition: In certain conditions, this compound may decompose to release carbon dioxide and other byproducts, particularly when exposed to heat or strong acids.
These reactions are significant for exploring its synthetic utility and potential applications in medicinal chemistry .
Research indicates that tert-butyl (4-(oxazol-5-yl)benzyl)carbamate exhibits various biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic properties, likely due to the oxazole moiety's influence on biological pathways. Additionally, compounds with similar structures have been investigated for their antimicrobial properties, suggesting that this compound may also possess some degree of antibacterial or antifungal activity .
The synthesis of tert-butyl (4-(oxazol-5-yl)benzyl)carbamate typically involves several steps:
- Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or aldehydes.
- Benzylation: The oxazole intermediate is then reacted with benzyl chloride or a similar reagent to introduce the benzyl group.
- Carbamoylation: Finally, the resulting compound is treated with tert-butyl carbamate to form the final product.
These methods allow for the efficient synthesis of tert-butyl (4-(oxazol-5-yl)benzyl)carbamate while maintaining high yields .
Tert-butyl (4-(oxazol-5-yl)benzyl)carbamate has potential applications in various fields:
- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in treating inflammatory diseases or infections.
- Research: As a chemical probe, it can be used in studies investigating the mechanisms of action of similar compounds.
- Agricultural Chemistry: If proven effective against pathogens, it may find applications in agrochemicals as a biopesticide.
These applications highlight its versatility and importance in both research and practical uses .
Interaction studies involving tert-butyl (4-(oxazol-5-yl)benzyl)carbamate focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in inflammatory pathways or microbial resistance mechanisms. Further studies using techniques such as molecular docking and kinetic assays are necessary to elucidate these interactions fully .
Several compounds share structural similarities with tert-butyl (4-(oxazol-5-yl)benzyl)carbamate. Notable examples include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Benzyl carbamate | Benzene ring with carbamate | Commonly used as an insecticide |
| 4-(Oxazol-5-yl)aniline | Aniline derivative with oxazole | Potentially useful in dye synthesis |
| Tert-butyl carbamate | Simple carbamate without oxazole | Widely used as a protective group |
Tert-butyl (4-(oxazol-5-yl)benzyl)carbamate stands out due to its combination of a unique oxazole ring and a benzyl group, which may confer distinct reactivity and biological properties compared to these similar compounds .








